Octoclothepin N-oxide hydrochloride

Description

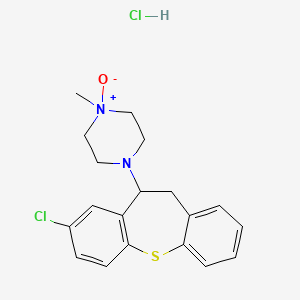

Octoclothepin N-oxide hydrochloride is a derivative of Octoclothepin, a compound structurally classified within the tricyclic antipsychotic family. The N-oxide modification typically enhances solubility or alters metabolic pathways, which may influence its pharmacokinetic profile compared to the parent molecule.

Properties

CAS No. |

32860-01-8 |

|---|---|

Molecular Formula |

C19H22Cl2N2OS |

Molecular Weight |

397.4 g/mol |

IUPAC Name |

4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-1-methyl-1-oxidopiperazin-1-ium;hydrochloride |

InChI |

InChI=1S/C19H21ClN2OS.ClH/c1-22(23)10-8-21(9-11-22)17-12-14-4-2-3-5-18(14)24-19-7-6-15(20)13-16(17)19;/h2-7,13,17H,8-12H2,1H3;1H |

InChI Key |

BDKCFOARQOUQDQ-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1(CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl)[O-].Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-oxides, including octoclothepin N-oxide hydrochloride, typically involves the oxidation of tertiary amines. Common oxidizing agents include hydrogen peroxide, peracids, and sodium perborate. For instance, sodium percarbonate in the presence of rhenium-based catalysts can efficiently oxidize tertiary nitrogen compounds to N-oxides under mild conditions . The resulting N-oxide can be converted to its hydrochloride form for increased stability .

Industrial Production Methods

Industrial production of N-oxides often employs continuous flow processes for efficiency and safety. For example, the use of titanium silicalite in a packed-bed microreactor with hydrogen peroxide in methanol has been shown to produce N-oxides in high yields . This method is advantageous due to its greener and more efficient nature compared to traditional batch reactors.

Chemical Reactions Analysis

Types of Reactions

Octoclothepin N-oxide hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion of tertiary amines to N-oxides.

Reduction: Reduction of N-oxides back to tertiary amines, often catalyzed by liver microsomes in the presence of NADPH.

Substitution: N-oxides can participate in substitution reactions, where the N-oxide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, sodium perborate.

Reduction: NADPH, liver microsomes, anaerobic conditions.

Major Products

Oxidation: N-oxides.

Reduction: Tertiary amines (e.g., octoclothepin).

Scientific Research Applications

Octoclothepin N-oxide hydrochloride has several applications in scientific research:

Chemistry: Used as a model compound to study the properties and reactions of N-oxides.

Industry: Utilized in the development of new pharmaceuticals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of octoclothepin N-oxide hydrochloride involves its reduction to octoclothepin by liver microsomes. This reduction is facilitated by NADPH and is inhibited by carbon monoxide and oxygen . The compound acts as an antagonist at various dopamine and serotonin receptors, contributing to its antipsychotic effects .

Comparison with Similar Compounds

Structural Similarities and Differences

Tanimoto Similarity Analysis :

- ZINC000019802386 exhibits a Tanimoto similarity score of 0.45 with Octoclothepin, indicating moderate structural overlap. However, unlike Octoclothepin, this compound lacks documented activity against GPCR targets but shares structural motifs with analogs targeting dopamine receptors (DRD1, DRD2, DRD3) and serotonin receptor HTR2A .

Key Structural Analogues :

| Compound Name | CAS No. | Core Structure Features | Key Modifications |

|---|---|---|---|

| Octoclothepin N-oxide hydrochloride | Not provided | Tricyclic backbone with N-oxide group | Hydrochloride salt form |

| Chlorpromazine N-Oxide Hydrochloride | 18683-73-3 | Phenothiazine ring with sulfoxide group | N-oxide and hydrochloride |

| Trazodone N-Oxide Hydrochloride | 55290-66-9 | Triazolopyridine-piperazine hybrid | N-oxide addition |

| Amitriptyline N-Oxide Hydrochloride | 4290-60-2 | Dibenzocycloheptene backbone | N-oxide and tertiary amine |

| Clozapine N-oxide | 107815-88-5 | Dibenzodiazepine structure | N-oxide modification |

Receptor Binding and Pharmacological Profiles

- Octoclothepin Derivatives : Octoclothepin maleate salt (parent compound) shows affinity for SR-2A, a receptor implicated in mood disorders and schizophrenia . The N-oxide derivative may exhibit altered receptor selectivity or metabolic stability.

- Chlorpromazine N-Oxide Hydrochloride : Targets dopamine D2 and serotonin receptors, with sulfoxide modification reducing extrapyramidal side effects compared to Chlorpromazine .

- ZINC000019802386 Analogs : While structurally similar to Octoclothepin, close analogs interact with DRD1, DRD2, DRD3, and HTR2A, suggesting divergent therapeutic pathways despite shared scaffolds .

- Clozapine N-oxide: Used in chemogenetics (DREADD technology) due to its selective activation of engineered receptors, contrasting with Octoclothepin’s direct SR-2A inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.